Ferric arsenate

Übersicht

Beschreibung

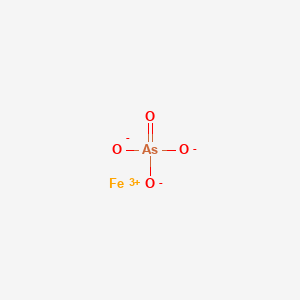

Ferric arsenate, also known as iron(III) arsenate, is a chemical compound with the formula FeAsO₄. It is a naturally occurring mineral found in various geological environments. This compound is known for its role in the sequestration of arsenic, making it an important compound in environmental chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferric arsenate can be synthesized through several methods. One common approach involves the reaction of ferric chloride with sodium arsenate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and washed to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the coprecipitation method. This involves the addition of ferric sulfate and sodium arsenate to an aqueous solution, followed by pH adjustment using sodium hydroxide. The precipitate formed is then collected, washed, and dried to yield this compound.

Analyse Chemischer Reaktionen

Adsorption-Desorption Kinetics

Arsenate adsorption on ferric hydroxides (e.g., Fe(OH)₃) exhibits biphasic kinetics:

-

Fast phase : Physical adsorption occurs within seconds, driven by hydrogen bonding between arsenate oxygen and ferric hydroxide hydroxyl groups. This step has no activation barrier and Gibbs free energies of reaction (ΔG) ranging from -21 to -58 kJ/mol .

-

Slow phase : Full equilibrium takes weeks due to high activation barriers for chemical complexation:

| Reaction Step | Activation Energy (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Physical → Monodentate complex | 62–73 | -23 to -38 |

| Monodentate → Bidentate complex | 79–112 | -11 to -55 |

| Bidentate desorption (uncharged) | Up to 167 | N/A |

Bidentate complexes dominate at high surface loadings and exhibit strong resistance to desorption, explaining arsenic retention in soils .

pH-Dependent Reactivity

The charge state of surface complexes governs reaction pathways:

-

Low pH : Positively charged ferric hydroxides favor arsenate adsorption via outer-sphere complexes.

-

High pH : Negatively charged complexes (e.g., Fe–AsO₄²⁻) lower desorption activation barriers. For example, at pH >10, activation energy for bidentate desorption drops to 65 kJ/mol , accelerating arsenic release .

Thermodynamic Stability

Key thermodynamic data for ferric arsenate and related species :

| Species | ΔG°<sub>f</sub> (kJ/mol) | ΔH°<sub>f</sub> (kJ/mol) |

|---|---|---|

| FeAsO₄(s) | -786.7 | -899.0 |

| FeH₂AsO₄²⁺ | -798.75 | -985.95 |

| FeHAsO₄⁺ | -787.38 | -972.04 |

These values highlight the stability of this compound and its protonated complexes in acidic environments.

Competitive Ligand Exchange

In the presence of competing anions (e.g., phosphate or sulfate), arsenate desorption is kinetically hindered despite favorable thermodynamics. For example:

Even with 6 mM phosphate at pH 6, 40% of arsenate remains adsorbed on goethite after 150 days due to high activation barriers .

Environmental Implications

-

Mobility : Slow desorption kinetics limit arsenic transport in groundwater, but alkaline conditions (e.g., NaOH treatment) enhance release rates .

-

Toxicity : Dissolution in acidic soils releases bioavailable arsenic, posing risks to ecosystems and human health .

Complexation in Aqueous Solutions

In acidic solutions, this compound forms soluble complexes such as FeH₂AsO₄²⁺ and FeHAsO₄⁺ , identified via UV-Vis spectroscopy and thermodynamic modeling . Competing ions like sulfate (SO₄²⁻) alter speciation, as shown in the table below:

| System | Dominant Species | Conditions |

|---|---|---|

| Fe³⁺ + AsO₄³⁻ | FeH₂AsO₄²⁺ | pH < 3, 0.1 M HClO₄ |

| Fe³⁺ + AsO₄³⁻ + SO₄²⁻ | FeSO₄⁺ + FeHAsO₄⁺ | pH 1–2 |

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Arsenic Removal from Water

Ferric arsenate plays a crucial role in the removal of arsenic from contaminated water sources. The compound can precipitate arsenic as this compound, which can then be removed from water systems.

- Case Study: Ultrafiltration Systems

In industrial applications, ultrafiltration (UF) systems have been employed to dewater ponds with arsenic contamination. In two separate sites, ferric-based coagulants were used alongside hydrogen peroxide to oxidize arsenite to arsenate, followed by UF for effective removal. The results showed successful reduction in arsenic concentrations, demonstrating the compound's effectiveness in water treatment processes .

| Site | Initial As Concentration (mg/L) | Final As Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Site A | 500 | 10 | 98 |

| Site B | 300 | 5 | 98.33 |

Mining and Metallurgy

This compound is utilized in the mining industry for the stabilization of arsenic during ore processing. It aids in the immobilization of arsenic compounds formed during the extraction of metals.

- Case Study: CESL Process Residues

Research on residues from the CESL (Copper-Electrolytic Refining and Sulfide Leaching) process indicated that this compound forms stable phases within the residues. This stability is critical for preventing arsenic leaching into the environment, thus mitigating potential contamination risks .

Phosphate Recovery

This compound is involved in phosphate mineral precipitation processes, which are essential for nutrient recovery from wastewater.

- Research Findings

Studies have shown that this compound can precipitate with phosphate ions under specific conditions, facilitating nutrient recovery while simultaneously removing harmful contaminants like arsenic from water systems . This dual functionality highlights its importance in sustainable wastewater management.

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of ferric arsenate involves its ability to bind with arsenic ions, forming stable complexes that prevent the release of arsenic into the environment. This sequestration process is facilitated by the formation of inner-sphere complexes between arsenate ions and the surface of this compound particles. The molecular targets include arsenic ions, and the pathways involve adsorption and coprecipitation mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ferric arsenate can be compared with other similar compounds such as:

Ferrous arsenate (Fe₃(AsO₄)₂): Unlike this compound, ferrous arsenate contains iron in the +2 oxidation state and has different solubility and stability properties.

Scorodite (FeAsO₄·2H₂O): Scorodite is a hydrated form of this compound and is known for its high stability and low solubility, making it an ideal compound for arsenic immobilization.

Kankite (FeAsO₄·3.5H₂O): Another hydrated form of this compound, kankite has similar properties to scorodite but with a different hydration level.

This compound is unique due to its specific chemical structure and its ability to form stable complexes with arsenic, making it highly effective in arsenic sequestration and environmental remediation.

Eigenschaften

IUPAC Name |

iron(3+);arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Fe/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMWYBEJWFCJI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsFeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881412 | |

| Record name | Ferric arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric arsenate is a green or brown powder. It is insoluble in water. It is toxic by ingestion and inhalation and is a strong irritant. It is used in the manufacture of insecticides., Dihydrate: Green or brown solid; [Hawley] Grey crystals; [MSDSonline] | |

| Record name | FERRIC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

The solubility of ferric arsenate (FeAsO4) was studied at 25-73 °C and pH 3.5-11 with regard to removal of arsenic from waste waters; solubility is negligible in neutral soln. However, it was 4.4X10-6 and 3.8X10-2 g-ion/L at 73 °C and pH 3 and 11, respectively. | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg] | |

| Record name | Ferric arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

The solid is a green or brown powder. | |

CAS No. |

10102-49-5 | |

| Record name | FERRIC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RP738747J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: decomposes /Dihydrate/ | |

| Record name | FERRIC ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.